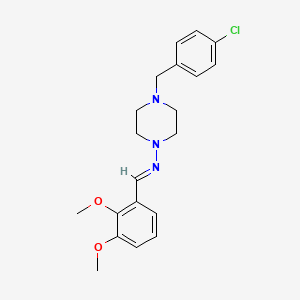

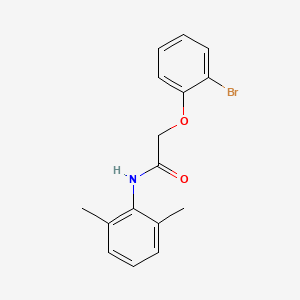

N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives, including those similar to N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide, often involves the reaction of appropriate isothiocyanates with hydrazine hydrates. For instance, compounds have been synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain triazole derivatives (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide reveals interesting features such as conformation and intramolecular interactions. One compound was found to exist in the Z conformation with the thionyl S atom lying cis to the azomethine N atom, indicating extensive delocalization with the pyridine ring and almost planar hydrazine–carbothioamide units (Jayakumar et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide-like compounds involves their ability to undergo various chemical transformations. For example, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared and used as a precursor for synthesizing arylidene-hydrazinyl-thiazolines, demonstrating the compound's versatility in chemical reactions (Ramadan, 2019).

Physical Properties Analysis

Solubility and dissolution properties are crucial physical characteristics. The solubility of isoniazid analogues, similar to our compound of interest, in various solvents has been extensively studied, revealing that solubility increases with temperature and is highest in polyethylene glycol-400 (Shakeel et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of hydrazinecarbothioamide derivatives include studies on their antioxidant activities. New compounds synthesized from the reaction of hydrazinecarbothioamides with 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties showed significant antioxidant activity, highlighting the chemical utility of these compounds (Barbuceanu et al., 2014).

Applications De Recherche Scientifique

Synthesis and Characterization

N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide and its derivatives play a crucial role in the synthesis of various chemical compounds. These compounds are integral in forming new classes of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives, with potential applications in developing dendrimers due to their unique structural properties. Such compounds are synthesized through condensation reactions, utilizing pyridine as a solvent, which underscores their significance in organic synthesis and material science (Darehkordi & Ghazi, 2013).

Molecular Structure and Biological Activity

The study of the molecular structure, including crystal structure and spectroscopic analysis of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide, reveals insights into its biological activity. Density Functional Theory (DFT) and molecular docking studies highlight its potential against bacterial strains, indicating its relevance in antimicrobial research. These characteristics make it a valuable compound for further exploration in drug design and pharmacological studies (Abu-Melha, 2018).

Solubility and Dissolution Properties

Understanding the solubility and dissolution properties of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide in various solvents is fundamental for its application in pharmaceutical formulation. Studies demonstrate its solubility in different solvents, providing essential data for its use in drug delivery systems. These findings are pivotal for pharmaceutical sciences, especially in designing and optimizing drug formulations for improved efficacy (Shakeel, Bhat, & Haq, 2014).

Antifungal and Antioxidant Activities

The antifungal and antioxidant activities of derivatives of N-3-pyridinyl-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide highlight its potential in developing new therapeutic agents. These activities are crucial for pharmaceutical and agrochemical applications, where the need for new compounds with effective biological properties is ever-present. The ability of these compounds to scavenge free radicals and inhibit fungal growth opens avenues for research in medicine and agriculture (Al-Amiery, Kadhum, & Mohamad, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-pyridin-3-yl-3-(2,4,6-trichloroanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N4S/c13-7-4-9(14)11(10(15)5-7)18-19-12(20)17-8-2-1-3-16-6-8/h1-6,18H,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSURAYEVVMWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NNC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)-2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)